Kinase Inhibition: Potency of a 4-(Morpholinomethyl)thiazole-Derived ALK Inhibitor vs. Clinical Benchmark
A derivative incorporating the 4-(morpholinomethyl)thiazole scaffold demonstrated significant inhibitory activity against the drug-resistant ALK L1196M mutant kinase, an important target in oncology. While a direct head-to-head comparison of the base scaffold is unavailable, the activity of this derivative (IC50 = 2.30 µM) can be compared to the wild-type ALK activity (IC50 = 7.00 µM), indicating a preferential binding profile for the clinically relevant mutant form [1]. This contrasts with the 2-amino-substituted analogs, which are not documented as ALK inhibitors and are instead utilized in completely unrelated applications like textile dyeing [2].
| Evidence Dimension | Inhibition of ALK Kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 µM against ALK L1196M mutant |
| Comparator Or Baseline | IC50 = 7.00 µM against wild-type ALK for the same derivative |
| Quantified Difference | ~3-fold greater potency against the mutant form |
| Conditions | GST-tagged recombinant ALK kinase in Sf9 insect cells, pH 7.5, 25°C [1] |
Why This Matters
This quantitative data demonstrates that the 4-(morpholinomethyl)thiazole fragment is a viable and active substructure for developing inhibitors against a clinically challenging drug-resistant kinase, a property not associated with its 2-amino-substituted isomers, which are primarily used as dye precursors.
- [1] BindingDB. (n.d.). Affinity Data for BDBM261661: 4-(morpholinomethyl)-N-(4-(3-((triisopropylsilyl)ethynyl)phenyl)thiazol-2-yl)benzamide (US9708279, 38). Retrieved from BindingDB. View Source
- [2] Sprague, J. M., et al. (1962). Monoazo thiazole dyestuffs. US Patent 3,169,954. View Source
